Ethyl 11-bromoundecanoate
CAS No.: 6271-23-4
Cat. No.: VC3709576
Molecular Formula: C13H25BrO2
Molecular Weight: 293.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6271-23-4 |
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Molecular Formula | C13H25BrO2 |
Molecular Weight | 293.24 g/mol |
IUPAC Name | ethyl 11-bromoundecanoate |
Standard InChI | InChI=1S/C13H25BrO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 |
Standard InChI Key | RGWOAXNKJWTDFA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCCCCCCCBr |
Canonical SMILES | CCOC(=O)CCCCCCCCCCBr |
Chemical Identity and Structure
Ethyl 11-bromoundecanoate (CAS Number: 6271-23-4) is a long-chain aliphatic ester with a terminal bromine atom. The compound features an undecanoic acid backbone esterified with ethanol and functionalized with a bromine atom at the terminal (C-11) position. Its molecular formula is C₁₃H₂₅BrO₂ with a molecular weight of 293.240 g/mol . The structure can be visualized as a straight-chain molecule with an ethyl ester group at one end and a bromine atom at the opposite end, connected by a chain of eleven carbon atoms.
The compound is known by several synonyms in chemical literature, including 11-Bromoundecanoic Acid Ethyl Ester, Bromoundecylinic acid ethyl ester, Undecanoic acid 11-bromo-ethyl ester, and Ethyl 11-bromoundecanate . The IUPAC name accurately describes its structure: the "11-bromo" prefix indicates the position of the bromine atom, "undecanoate" refers to the 11-carbon fatty acid backbone, and "ethyl" identifies the esterifying alcohol.
Physical and Chemical Properties
Physical State and Appearance
Ethyl 11-bromoundecanoate exists as a colorless to almost colorless clear liquid at room temperature (20°C) . Its physical properties make it suitable for various applications in organic synthesis and chemical research.
Physicochemical Properties
Table 1 summarizes the key physicochemical properties of Ethyl 11-bromoundecanoate:
The high boiling point (322.5±15.0 °C) and flash point (169.6±10.7 °C) of Ethyl 11-bromoundecanoate indicate its low volatility and relatively high stability at room temperature . The LogP value of 5.35 suggests that the compound is highly lipophilic, which is consistent with its long hydrocarbon chain and limited water solubility . This property has implications for its behavior in organic synthesis, particularly in non-polar solvents.
Synthesis and Preparation
General Synthetic Routes
Ethyl 11-bromoundecanoate can be synthesized through several routes, with the most common being the esterification of 11-bromoundecanoic acid with ethanol. The synthesis typically involves the following steps:
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Preparation of 11-bromoundecanoic acid through the bromination of undecanoic acid
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Esterification of 11-bromoundecanoic acid with ethanol in the presence of an acid catalyst
The esterification process often employs concentrated sulfuric acid or other acid catalysts to facilitate the reaction between the carboxylic acid group and ethanol, resulting in the formation of the ethyl ester.
Literature Precedent
Applications in Organic Synthesis
Friedel-Crafts Alkylation
One of the most significant applications of Ethyl 11-bromoundecanoate is in Friedel-Crafts alkylation reactions. In this context, the compound serves as an alkylating agent for aromatic compounds. For example, research has demonstrated its use in the alkylation of toluene under Friedel-Crafts conditions to produce ethyl 11-(4-methylphenyl)undecanoate .
The reaction typically involves the addition of Ethyl 11-bromoundecanoate to a stirred suspension of anhydrous aluminum chloride (AlCl₃) in toluene at low temperature (around 4°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After appropriate workup and purification, ethyl 11-(4-methylphenyl)undecanoate can be obtained in approximately 57% yield .
Precursor in Chemical Synthesis
Ethyl 11-bromoundecanoate serves as a valuable precursor in the synthesis of various compounds with biological and industrial significance. The terminal bromine atom makes it a useful building block for introducing the undecanoate chain into more complex molecules through nucleophilic substitution reactions.
Related Compounds
11-Bromoundecanoic Acid
11-Bromoundecanoic acid (CAS: 2834-05-1) is the carboxylic acid precursor to Ethyl 11-bromoundecanoate. It has a molecular formula of C₁₁H₂₁BrO₂ and a molecular weight of 265.19 g/mol . Unlike Ethyl 11-bromoundecanoate, which is a liquid at room temperature, 11-Bromoundecanoic acid exists as white to beige crystalline chunks with a melting point of 45-48°C .
This compound has been utilized in the synthesis of various materials, including 11-phenoxyundecyl phosphate and 11-hydroxytetradecanoic acid. It has also found applications in the preparation of hydroxy-substituted naphthoquinone cations for potential use as antiplasmodial agents .
Methyl 11-bromoundecanoate
Methyl 11-bromoundecanoate (CAS: 6287-90-7) is the methyl ester analog of Ethyl 11-bromoundecanoate, formed when methanol is used instead of ethanol in the esterification process. It has a molecular formula of C₁₂H₂₃BrO₂ and a molecular weight of 279.21 g/mol .
The methyl ester variant shares many chemical properties with the ethyl ester but may exhibit slight differences in reactivity and physical characteristics due to the shorter alkyl group in the ester portion.
Chemical Reactivity
General Reactivity Profile
The reactivity of Ethyl 11-bromoundecanoate is primarily determined by two functional groups:
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The terminal bromine atom, which can undergo nucleophilic substitution reactions
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The ester group, which can participate in hydrolysis, transesterification, and reduction reactions
Analytical Methods and Characterization
Spectroscopic Identification
Ethyl 11-bromoundecanoate can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure by identifying the characteristic signals of the ethyl ester group, the methylene chain, and the bromine-bearing methylene group.
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Infrared (IR) Spectroscopy: The ester carbonyl group typically produces a strong absorption band around 1740 cm⁻¹, as observed in the related compound ethyl 11-(4-methylphenyl)undecanoate .
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Mass Spectrometry: Mass spectrometric analysis can confirm the molecular weight and fragmentation pattern characteristic of bromine-containing compounds.
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